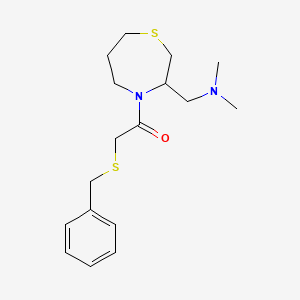

2-(Benzylthio)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone

Description

2-(Benzylthio)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound featuring a thiazepane ring, a benzylthio group, and a dimethylamino group

Properties

IUPAC Name |

2-benzylsulfanyl-1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2OS2/c1-18(2)11-16-13-21-10-6-9-19(16)17(20)14-22-12-15-7-4-3-5-8-15/h3-5,7-8,16H,6,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSSFCRZALDXMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)CSCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the benzylthio and dimethylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of microreactors can be employed to enhance reaction rates and product yields.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group or the thiazepane ring.

Substitution: Nucleophilic substitution reactions can occur at the benzylthio or dimethylamino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(Benzylthio)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

Industry: The compound’s unique chemical properties make it suitable for use in materials science, such as the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

- **2-(Benzylthio)-1-(3-aminomethyl)-1,4-thiazepan-4-yl)ethanone

- **2-(Benzylthio)-1-(3-(methylamino)methyl)-1,4-thiazepan-4-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(Benzylthio)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity

Biological Activity

2-(Benzylthio)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone, with the CAS number 1421504-54-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₇H₂₆N₂OS₂

- Molecular Weight : 338.5 g/mol

- Structure : The compound features a thiazepane ring, which is known for various biological activities including anti-cancer properties.

Anticancer Potential

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothio compounds have shown pro-apoptotic effects in cancer cell lines by increasing reactive oxygen species (ROS) levels and inducing apoptosis through various signaling pathways.

| Study | Findings |

|---|---|

| Shen et al. (2020) | Demonstrated that benzothio derivatives can significantly reduce cell viability in H-Ras transfected cells by increasing ROS levels and promoting apoptosis. |

| Research on Thiazepane derivatives | Indicated potential for targeting cancer cell metabolism and proliferation through modulation of key signaling pathways. |

The proposed mechanism of action for this compound includes:

- Inhibition of Ras Signaling : Similar compounds have been shown to downregulate H-Ras protein expression and inhibit downstream signaling pathways such as protein kinase B (AKT) and extracellular signal-regulated kinase (ERK).

- Induction of Apoptosis : By increasing ROS levels, these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Study 1: Apoptotic Effects in Cancer Cells

A study conducted on various thiazepane derivatives demonstrated that specific modifications to the structure could enhance their anticancer activity. The compound was tested against several cancer cell lines, showing promising results in reducing viability and inducing apoptosis.

Study 2: ROS Modulation

Research indicated that the introduction of benzylthio groups significantly increased ROS levels in treated cells compared to controls. This effect was linked to enhanced cytotoxicity in cancer cells with Ras mutations, suggesting a targeted therapeutic approach for specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.